molecular formula C9H7ClN2S B1586317 1-(3-chlorophenyl)-1H-imidazole-2-thiol CAS No. 30192-81-5

1-(3-chlorophenyl)-1H-imidazole-2-thiol

Cat. No. B1586317
CAS RN: 30192-81-5
M. Wt: 210.68 g/mol
InChI Key: QEXPSALLWMDPFX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole-2-thiol (CIT) is an organosulfur compound that has been studied extensively for its potential applications in a variety of scientific research areas. CIT is a low molecular weight compound that can be synthesized in the laboratory, and it has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Imidazole and its derivatives are renowned for their antimicrobial and antifungal capabilities. They serve as core structures in the synthesis of drugs like ketoconazole and clotrimazole, highlighting their significance in treating infections. The broad antimicrobial activity is attributed to the versatility of the imidazole ring, making it a promising candidate for developing new antimicrobial agents (A Literature Review on Antimicrobial Activities of Imidazole, 2022).

Neuroprotective Agents

Chlormethiazole, a thiazole derivative, has been investigated for its neuroprotective properties, particularly in the context of stroke. While clinical trials have shown mixed outcomes, its pharmacological profile, involving the potentiation of GABA activity, underscores the therapeutic potential of thiazole derivatives in neuroprotection (The pharmacology of chlormethiazole: a potential neuroprotective agent?, 2006).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has demonstrated significant antioxidant and anti-inflammatory activities, suggesting that compounds incorporating the thiazole unit could be developed into effective therapeutic agents for managing oxidative stress and inflammation (POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents, 2020).

Environmental Toxicity and Risk Assessment

Chlorophenols, which share a structural motif with "1-(3-chlorophenyl)-1H-imidazole-2-thiol," are known for their environmental persistence and potential toxicity. Studies focusing on the impact of chlorophenols on aquatic life underscore the importance of understanding the ecological risks associated with these compounds, which could extend to related chlorophenyl derivatives (Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review, 2014).

Synthesis and Application in Material Science

Imidazole-based frameworks, such as Zeolite Imidazolate Frameworks (ZIFs), have attracted attention for their unique properties and applications in gas storage, separation, and catalysis. The structural features of imidazole derivatives contribute to the design of advanced materials with specific functionalities (Transition-Metal-Based Zeolite Imidazolate Framework Nanofibers via an Electrospinning Approach: A Review, 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPSALLWMDPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952584
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-imidazole-2-thiol

CAS RN

30192-81-5
Record name Imidazole-2-thiol, 1-(m-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030192815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30192-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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